molecular formula C6H7NO2S B13123839 4-Methylpyridine-2-sulfinic acid

4-Methylpyridine-2-sulfinic acid

Cat. No.: B13123839
M. Wt: 157.19 g/mol
InChI Key: FSKCQCOWIMYSSW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpyridine-2-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methylpyridine using oxidizing agents such as hydrogen peroxide in the presence of acetic acid at elevated temperatures . This reaction typically occurs at around 80°C and results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow systems and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

    Sulfonic Acids: Formed through oxidation.

    Sulfides: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

4-Methylpyridine-2-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-methylpyridine-2-sulfinic acid exerts its effects involves its ability to interact with various molecular targets. It can form coordination bonds with metal ions, which can influence catalytic processes and biochemical pathways. The compound’s sulfinic acid group is reactive and can participate in redox reactions, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpyridine-2-sulfonic acid
  • 4-Methylpyridine-2-sulfinic acid salts
  • 4-Methylpyridine-2-sulfonyl chloride

Uniqueness

This compound is unique due to its specific reactivity and stability compared to other sulfinic acids. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

4-methylpyridine-2-sulfinic acid

InChI

InChI=1S/C6H7NO2S/c1-5-2-3-7-6(4-5)10(8)9/h2-4H,1H3,(H,8,9)

InChI Key

FSKCQCOWIMYSSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)S(=O)O

Origin of Product

United States

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